Eicosyltriethylammoniumbromid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

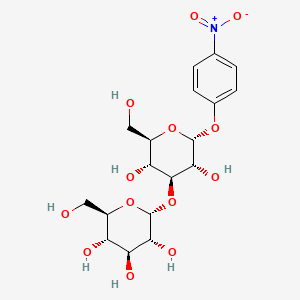

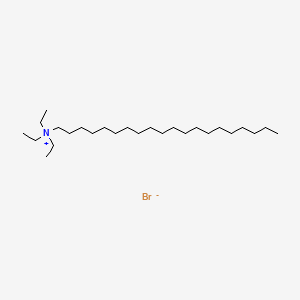

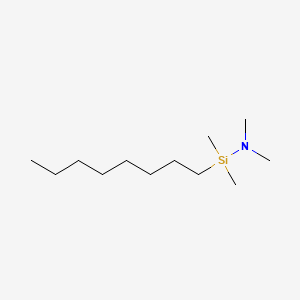

Eicosyltriethylammonium bromide is a quaternary ammonium compound with the molecular formula C26H56BrN. It is primarily used as a biochemical assay reagent and has various applications in scientific research. The compound is known for its surfactant properties and is often utilized in the preparation of nanoparticles and other biochemical assays .

Wissenschaftliche Forschungsanwendungen

Eicosyltriethylammonium bromide has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

Biology: Employed in biochemical assays to study enzyme activities and other biological processes.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of various industrial products, including detergents and emulsifiers

Wirkmechanismus

Target of Action

Eicosyltriethylammonium bromide is a surfactant that is used as an emulsifying agent in liquid compositions . It has been shown to be effective in the treatment of lysosomal storage disorders, such as Gaucher’s disease and Niemann-Pick type C . Eicosyltriethylammonium bromide can also inhibit the enzymatic activity of maltase and glucoamylase .

Mode of Action

It is known that it can inhibit the enzymatic activity of maltase and glucoamylase . This suggests that it may interact with these enzymes and prevent them from breaking down their respective substrates.

Biochemical Pathways

Given its inhibitory effect on maltase and glucoamylase, it may impact the breakdown of maltose and starch, respectively . This could potentially affect energy production and other downstream processes in the body.

Result of Action

It has been shown to be effective in the treatment of lysosomal storage disorders, such as gaucher’s disease and niemann-pick type c . This suggests that it may have a role in modulating the function of lysosomes, which are cellular organelles involved in the breakdown and recycling of various substances.

Biochemische Analyse

Biochemical Properties

Eicosyltriethylammonium bromide interacts with various enzymes and proteins. It has been shown to inhibit the enzymatic activity of maltase and glucoamylase

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Eicosyltriethylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of eicosylamine with triethylamine in the presence of hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of eicosyltriethylammonium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Eicosyltriethylammonium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and thiolate ions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are examples of oxidizing agents that can react with eicosyltriethylammonium bromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield eicosyltriethylammonium hydroxide .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

Dodecyltrimethylammonium bromide: A shorter-chain analogue with similar applications in surfactant chemistry.

Uniqueness

Eicosyltriethylammonium bromide is unique due to its longer alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring the stabilization of larger nanoparticles and the formation of more stable micelles .

Eigenschaften

IUPAC Name |

triethyl(icosyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(6-2,7-3)8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHLVTWLIORUSV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696199 |

Source

|

| Record name | N,N,N-Triethylicosan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75222-49-0 |

Source

|

| Record name | N,N,N-Triethylicosan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)

![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)

![[(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea](/img/structure/B562148.png)